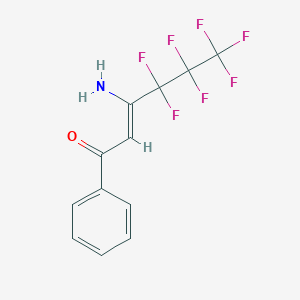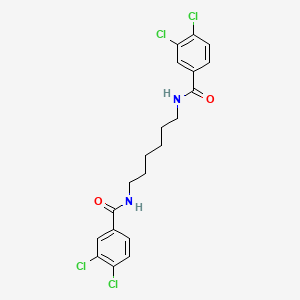
N,N'-hexane-1,6-diylbis(3,4-dichlorobenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-1,6-Hexanediylbis[3,4-dichlorobenzamide] is a synthetic organic compound characterized by the presence of two benzamide groups attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,6-Hexanediylbis[3,4-dichlorobenzamide] typically involves the reaction of 3,4-dichlorobenzoyl chloride with hexamethylenediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of N,N’-1,6-Hexanediylbis[3,4-dichlorobenzamide] follows similar synthetic routes but with optimized conditions to enhance yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-1,6-Hexanediylbis[3,4-dichlorobenzamide] can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized under strong oxidizing conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of hexamethylenediamine derivatives.
Oxidation: Formation of dichlorobenzoic acids.
Applications De Recherche Scientifique
N,N’-1,6-Hexanediylbis[3,4-dichlorobenzamide] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of N,N’-1,6-Hexanediylbis[3,4-dichlorobenzamide] involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s dichlorobenzamide groups can interact with proteins, disrupting their normal function and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-1,6-Hexanediylbis[benzamide]
- N,N’-1,6-Hexanediylbis[N’-cyanoguanidine]
- Irganox 1098 (N,N′-(hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide])
Uniqueness
N,N’-1,6-Hexanediylbis[3,4-dichlorobenzamide] is unique due to the presence of dichlorobenzamide groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The dichlorine substitution enhances its potential as an antimicrobial agent and provides unique pathways for chemical modifications.
Propriétés
Numéro CAS |
304508-67-6 |
|---|---|
Formule moléculaire |
C20H20Cl4N2O2 |
Poids moléculaire |
462.2 g/mol |
Nom IUPAC |
3,4-dichloro-N-[6-[(3,4-dichlorobenzoyl)amino]hexyl]benzamide |
InChI |
InChI=1S/C20H20Cl4N2O2/c21-15-7-5-13(11-17(15)23)19(27)25-9-3-1-2-4-10-26-20(28)14-6-8-16(22)18(24)12-14/h5-8,11-12H,1-4,9-10H2,(H,25,27)(H,26,28) |
Clé InChI |
PDBGDSDRRIHJFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)NCCCCCCNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)
![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)
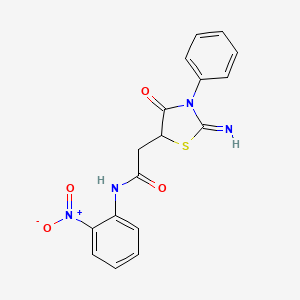
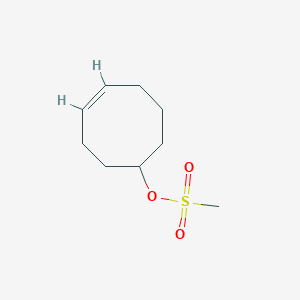
![2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid](/img/structure/B14140340.png)
![[5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride](/img/structure/B14140347.png)
![1-Naphthalenesulfonic acid, 4-hydroxy-3-[(octadecylamino)carbonyl]-](/img/structure/B14140348.png)
![2-[(4-amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B14140360.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B14140362.png)
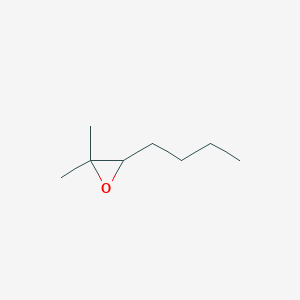
![[(E,4S)-4-hydroxypent-1-enyl]boronic acid](/img/structure/B14140367.png)
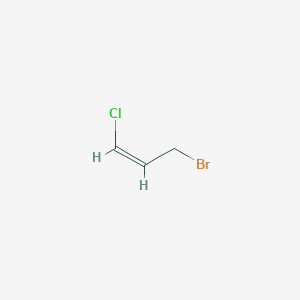
![2-(2-bicyclo[2.2.1]heptanyl)-N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methylacetamide](/img/structure/B14140378.png)
